2-Fluoro-4-(oxolan-3-yl)aniline

Description

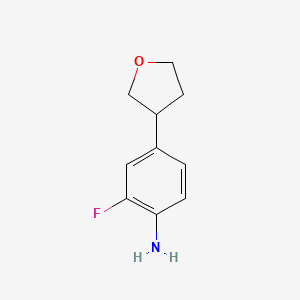

2-Fluoro-4-(oxolan-3-yl)aniline is a fluorinated aromatic amine characterized by a fluorine substituent at the 2-position of the aniline ring and a tetrahydrofuran (oxolan) group at the 4-position. This compound’s unique structure combines electron-withdrawing (fluorine) and electron-donating (oxolan) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-fluoro-4-(oxolan-3-yl)aniline |

InChI |

InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 |

InChI Key |

RFCIAYVQSWFVNF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the oxolane ring through alkylation, resulting in the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound can be scaled up using optimized procedures. The key steps involve the preparation of the alkylating agent and the subsequent nucleophilic substitution reaction. The process is designed to be cost-effective and scalable, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(oxolan-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Fluoro-4-(oxolan-3-yl)aniline has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and advanced coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(oxolan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The oxolane ring provides additional stability and specificity to the interactions, making the compound effective in its intended applications .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes: Fluorinated anilines are typically synthesized via nucleophilic aromatic substitution or reduction of nitro precursors. The oxolan group in this compound may be introduced via alkylation of 4-amino-2-fluoroanisole followed by cyclization.

- Stability and Solubility: The oxolan ring could enhance solubility in polar solvents compared to non-polar analogs like 2-Fluoro-3-methyl-6-nitroaniline .

Biological Activity

2-Fluoro-4-(oxolan-3-yl)aniline is an organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a fluoro substituent and an oxolane (tetrahydrofuran) ring, which are crucial for its interaction with biological targets. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the Oxolane Ring : Using dihydrofuran as a precursor.

- Fluorination : Introducing the fluorine atom at the 2-position via nucleophilic substitution.

- Aniline Coupling : Reacting the oxolane derivative with an appropriate aniline to form the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in inhibiting specific enzymes and interacting with receptors.

The compound's mechanism of action is primarily attributed to its ability to bind to various molecular targets, including:

- Enzymes : It may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular proliferation .

- Receptors : The presence of the fluoro group enhances binding affinity through hydrogen bonding and dipole interactions, facilitating its passage through biological membranes.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit cancer cell proliferation by targeting DHFR, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis .

- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antifungal activity, making it a candidate for further development in treating fungal infections .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(oxolan-3-yl)aniline | Lacks fluorine substitution | Less effective in enzyme inhibition |

| 3-Fluoro-4-(oxolan-2-yl)aniline | Different substitution pattern | Varying biological activity due to structural differences |

The presence of both the fluoro group and the oxolane ring in this compound contributes to its distinct chemical properties and enhances its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.